1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate
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Overview
Description
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate is an organic compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a propanedioate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate typically involves the esterification of propanedioic acid with 5-bromo-2-cyanophenol, followed by methylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions include substituted derivatives, amines, and carboxylic acids.
Scientific Research Applications
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate include:
- 1,3-Dimethyl 2-(5-chloro-2-cyanophenyl)propanedioate
- 1,3-Dimethyl 2-(5-fluoro-2-cyanophenyl)propanedioate
- 1,3-Dimethyl 2-(5-iodo-2-cyanophenyl)propanedioate
These compounds share similar structural features but differ in the halogen atom present. The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom .
Properties
IUPAC Name |
dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-17-11(15)10(12(16)18-2)9-5-8(13)4-3-7(9)6-14/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODSEMMNUNCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Br)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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